molecular formula C14H21ClN2O2 B13717697 Methyl 4-((3-methylpiperazin-1-YL)methyl)benzoate hydrochloride

Methyl 4-((3-methylpiperazin-1-YL)methyl)benzoate hydrochloride

Cat. No.: B13717697
M. Wt: 284.78 g/mol
InChI Key: UGZNUHGZVBCARX-UHFFFAOYSA-N
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Description

Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride is a chemical compound with the molecular formula C14H20N2O2. It is commonly used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride typically involves the reaction of 4-(chloromethyl)benzoic acid with 3-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its piperazine ring and benzoate ester moiety make it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

methyl 4-[(3-methylpiperazin-1-yl)methyl]benzoate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-11-9-16(8-7-15-11)10-12-3-5-13(6-4-12)14(17)18-2;/h3-6,11,15H,7-10H2,1-2H3;1H

InChI Key

UGZNUHGZVBCARX-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)CC2=CC=C(C=C2)C(=O)OC.Cl

Origin of Product

United States

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